molecular formula C16H22FNO3 B1327049 tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1420537-07-0

tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1327049
CAS No.: 1420537-07-0
M. Wt: 295.35 g/mol
InChI Key: PFQATTVCUBACQW-JSGCOSHPSA-N
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Description

Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or a diester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.

    Esterification: The final step involves the esterification of the pyrrolidine nitrogen with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The fluorophenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Cyclohexyl derivatives

    Substitution: Amino or thiol-substituted phenyl derivatives

Scientific Research Applications

Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. The tert-butyl ester group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3R,4S)-3-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl (3R,4S)-3-(3-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl (3R,4S)-3-(3-bromophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size allow it to modulate the compound’s behavior in biological systems and chemical reactions, making it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound characterized by a pyrrolidine ring with specific substituents that influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting neurological disorders and enzyme inhibition.

Chemical Structure and Properties

The compound’s structure is defined by the following attributes:

  • IUPAC Name : this compound
  • Molecular Formula : C16H22FNO3
  • CAS Number : 1420537-07-0
  • InChI Key : PFQATTVCUBACQW-JSGCOSHPSA-N

The presence of the fluorophenyl group enhances hydrophobic interactions, while the hydroxymethyl group allows for potential hydrogen bonding, which is crucial for receptor binding and enzyme interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may function as a ligand for specific receptors due to its structural similarity to neurotransmitter analogs. The fluorine atom contributes to increased binding affinity through hydrophobic effects.
  • Enzyme Inhibition : The hydroxymethyl group can participate in crucial interactions that modulate enzyme activity, making it a candidate for investigating inhibition mechanisms in metabolic pathways.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological applications:

  • Medicinal Chemistry Applications :
    • The compound serves as a building block for synthesizing pharmaceuticals aimed at neurological disorders. Its structural features mimic neurotransmitters, which may enhance therapeutic efficacy against conditions like depression or anxiety.
  • Fluorinated Compound Studies :
    • Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. For instance, studies have shown that introducing a trifluoromethyl group can significantly enhance the potency of drugs targeting serotonin uptake, suggesting similar potential for this compound .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activity of related compounds:

  • Case Study 1 : A study demonstrated that similar pyrrolidine derivatives exhibited significant inhibition of glycogen synthase kinase 3 (GSK-3), an important target in treating Alzheimer’s disease. The introduction of fluorine atoms was found to enhance inhibitory potency by stabilizing the ligand-enzyme complex .
  • Case Study 2 : Another investigation into pyrrolidine derivatives revealed their ability to modulate neurotransmitter systems effectively. Compounds with hydroxymethyl substitutions showed increased selectivity towards serotonin receptors, indicating that this compound could similarly influence these pathways .

Summary of Biological Activities

Activity TypeDescription
Receptor Binding Potential ligand for neurotransmitter receptors due to structural similarity.
Enzyme Inhibition May inhibit key enzymes involved in metabolic pathways like GSK-3.
Therapeutic Potential Possible applications in treating neurological disorders through drug development.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-5-4-6-13(17)7-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQATTVCUBACQW-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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